3-Tert-butoxy-5-cyclopropoxybenzenesulfonamide
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Overview
Description
3-Tert-butoxy-5-cyclopropoxybenzenesulfonamide is an organic compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a benzenesulfonamide core. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-5-cyclopropoxybenzenesulfonamide typically involves the reaction of tert-butyl alcohol and cyclopropyl alcohol with a benzenesulfonamide derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods . The use of flow microreactors ensures better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-5-cyclopropoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
3-Tert-butoxy-5-cyclopropoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the tert-butoxy and cyclopropoxy groups play a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxy group and are used in peptide synthesis.
Cyclopropyl derivatives: Compounds with cyclopropyl groups are known for their stability and unique reactivity.
Uniqueness
3-Tert-butoxy-5-cyclopropoxybenzenesulfonamide is unique due to the combination of tert-butoxy and cyclopropoxy groups attached to a benzenesulfonamide core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H19NO4S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]benzenesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-11-6-10(17-9-4-5-9)7-12(8-11)19(14,15)16/h6-9H,4-5H2,1-3H3,(H2,14,15,16) |
InChI Key |
NKZKWAVEOOZNKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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